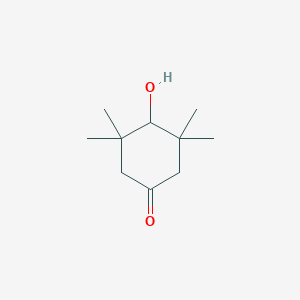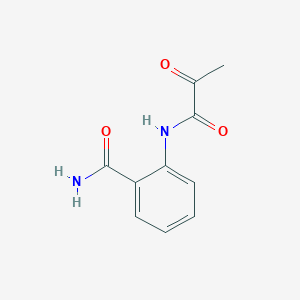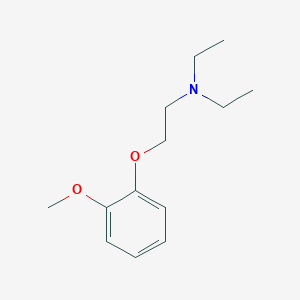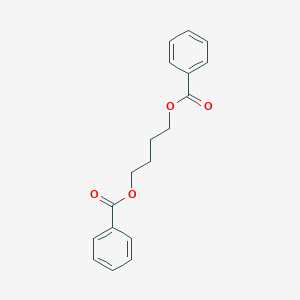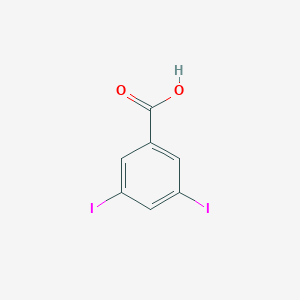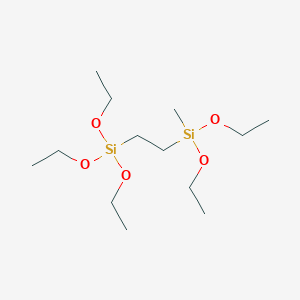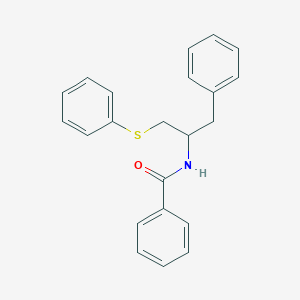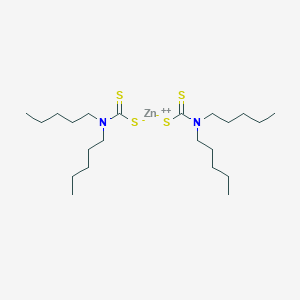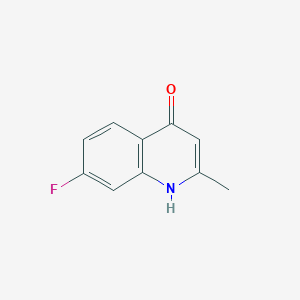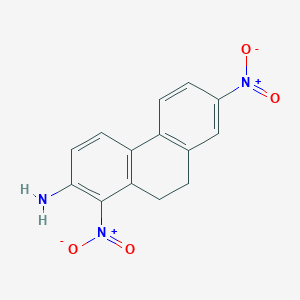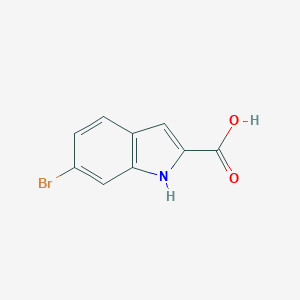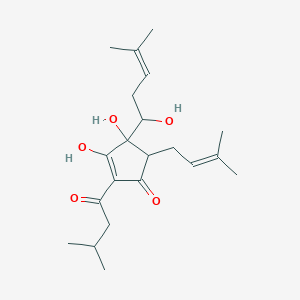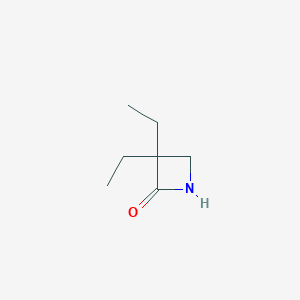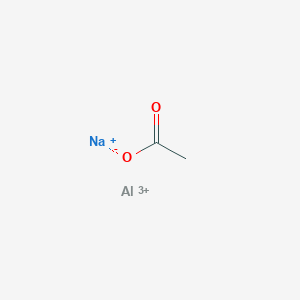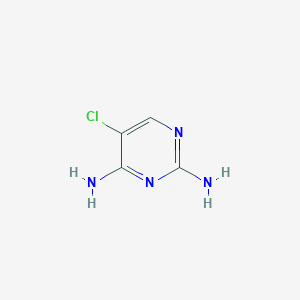
5-Chloropyrimidine-2,4-diamine
Vue d'ensemble
Description
5-Chloropyrimidine-2,4-diamine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring, which is a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The specific compound of interest has chlorine and amine groups at positions 5 and 2,4 respectively. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of 5-chloropyrimidine-2,4-diamine derivatives can be achieved through various methods. One approach involves the alkylation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, followed by conversion to free phosphonic acids . Another method includes the reductive amination of 2,4-diamino-5-methyl 6-carboxaldehyde with substituted indolines or other nitrogen-containing heterocycles . Additionally, chlorination and aminisation reactions have been used to synthesize related compounds with a pyrimidine core .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. X-ray diffraction and computational methods such as PCILO computation have been used to analyze the structures of these compounds . The planarity of the pyrimidine ring and the orientation of substituents play a significant role in the biological activity of these molecules .
Chemical Reactions Analysis
5-Chloropyrimidine-2,4-diamine and its derivatives can undergo a range of chemical reactions. For instance, they can be used as intermediates in the synthesis of antiviral agents, where halogenated derivatives are obtained through reactions with elemental halogens . These compounds can also participate in nucleophilic displacement reactions to introduce various side chains, which can significantly alter their biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloropyrimidine-2,4-diamine derivatives are influenced by their molecular structure. The presence of halogen and amino groups affects their polarity, solubility, and potential for forming hydrogen bonds. In the crystal state, hydrogen bonding can lead to the formation of ribbons or sheets, contributing to the stability of the crystal structure . The lipophilicity of these compounds, as indicated by their log P values, is an important factor in their cell penetration and, consequently, their biological activity .
Biological Activity
Pyrimidine derivatives exhibit a range of biological activities, including antiviral, anticancer, and inhibitory effects on various enzymes. Some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture . Others have been evaluated as potential inhibitors of dihydrofolate reductases, with implications for the treatment of infections caused by Pneumocystis carinii and Toxoplasma gondii . The biological activity is highly dependent on the specific substituents and their interactions with biological targets .
Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 5-Chloropyrimidine-2,4-diamine, have been found to display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of Polyimides
- Summary of Application : Aromatic diamines, which include 5-Chloropyrimidine-2,4-diamine, are used in the synthesis of polyimides .
- Methods of Application : The diamine monomer is subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .
- Results or Outcomes : The obtained polyimides showed excellent solubility not only in high-boiling solvents such as NMP, DMAc, and DMF, but also in low-boiling solvents such as CHCl3 and CH2Cl2 .
3. Precursor to Chelation Agents, Drugs, and Agrochemicals
- Summary of Application : Diamines, including 5-Chloropyrimidine-2,4-diamine, are used as precursors to chelation agents, drugs, and agrochemicals .
- Methods of Application : The diamine is reacted with various carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes and ketones to form derivatives .
- Results or Outcomes : The resulting compounds have a wide range of applications in the pharmaceutical and agricultural industries .
3. Precursor to Chelation Agents, Drugs, and Agrochemicals
- Summary of Application : Diamines, including 5-Chloropyrimidine-2,4-diamine, are used as precursors to chelation agents, drugs, and agrochemicals .
- Methods of Application : The diamine is reacted with various carboxylic acids, nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones to form derivatives .
- Results or Outcomes : The resulting compounds have a wide range of applications in the pharmaceutical and agricultural industries .
Propriétés
IUPAC Name |
5-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMVKXDIBNUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine-2,4-diamine | |
CAS RN |
18620-64-9 | |
| Record name | 5-chloropyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



